molecular formula C19H16O2 B5647245 4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl- CAS No. 109614-24-6

4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl-

Cat. No.: B5647245
CAS No.: 109614-24-6
M. Wt: 276.3 g/mol
InChI Key: GHICQRZIENHICV-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl- is a derivative of 4H-pyran-4-one, a heterocyclic compound containing a six-membered ring with one oxygen atom and a ketone group This compound is characterized by the presence of two methyl groups at positions 3 and 5, and two phenyl groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl- can be achieved through several methods. One common approach involves the transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycol or glycol ethers. This reaction is typically carried out in the presence of a catalyst such as sodium methoxide (NaOMe) .

Another method involves the nucleophilic substitution of phenols or glycol ethers with 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. This reaction also requires specific conditions, including the use of a suitable solvent and temperature control .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like phenols or glycol ethers are used in nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with reactive oxygen species (ROS) and neutralize them, thereby protecting cells from damage .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4H-pyran-4-one: Lacks the phenyl groups at positions 2 and 6.

    3,5-Dimethyl-4H-pyran-4-one: Lacks the phenyl groups at positions 2 and 6.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Contains hydroxyl groups instead of phenyl groups.

Uniqueness

The combination of these substituents enhances its stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

3,5-dimethyl-2,6-diphenylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-13-17(20)14(2)19(16-11-7-4-8-12-16)21-18(13)15-9-5-3-6-10-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHICQRZIENHICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353903
Record name 4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109614-24-6
Record name 4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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